4-Methylbenzotriazole-d3

Description

BenchChem offers high-quality 4-Methylbenzotriazole-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzotriazole-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trideuteriomethyl)-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGDVUCDZOBDNL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNN=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylbenzotriazole-d3: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methylbenzotriazole-d3, a deuterated analog of the common corrosion inhibitor 4-Methylbenzotriazole. This document delves into its chemical and physical properties, molecular structure, and, most importantly, its critical role as an internal standard in advanced analytical methodologies.

Introduction: The Significance of Isotopic Labeling

Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research. The substitution of one or more atoms with their heavier, stable isotopes (like deuterium for hydrogen) creates a molecule that is chemically identical to its unlabeled counterpart but physically distinguishable by mass-sensitive analytical techniques. 4-Methylbenzotriazole-d3 (4-MeBT-d3) exemplifies the utility of this approach. While the unlabeled 4-Methylbenzotriazole is widely used as a corrosion inhibitor in various industrial applications, including de-icing fluids and coolants, its deuterated form serves a more specialized and critical purpose in the laboratory.[1] The primary application of 4-Methylbenzotriazole-d3 is as an internal standard for the quantification of 4-Methylbenzotriazole and other related benzotriazoles in complex matrices, particularly in environmental and biological samples.[2][3] Its use in isotope dilution mass spectrometry allows for highly accurate and precise measurements by correcting for sample loss during preparation and for matrix effects during analysis.

Molecular Structure and Chemical Identity

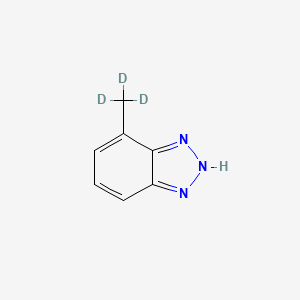

4-Methylbenzotriazole-d3 is a benzotriazole derivative where the three hydrogen atoms on the methyl group are replaced with deuterium atoms. The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The deuterated methyl group is attached to the benzene ring at the 4-position.

Molecular Structure of 4-Methylbenzotriazole-d3:

Caption: 2D structure of 4-Methylbenzotriazole-d3.

Table 1: Chemical Identifiers for 4-Methylbenzotriazole-d3

| Identifier | Value |

| CAS Number | 1219151-49-1[2] |

| Molecular Formula | C₇H₄D₃N₃[2] |

| Molecular Weight | 136.17 g/mol [2] |

| IUPAC Name | 4-(trideuteriomethyl)-1H-1,2,3-benzotriazole |

| InChI | InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3[2] |

| SMILES | [2H]C([2H])([2H])C1=C2C(NN=N2)=CC=C1[2] |

Physicochemical Properties

Table 2: Physicochemical Properties of 4-Methylbenzotriazole (Unlabeled)

| Property | Value | Reference |

| Appearance | Light brown to beige solid | [1] |

| Melting Point | 140-146 °C | |

| Boiling Point | 289.3 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | [1][4] |

| Storage Temperature | +4°C | [2] |

Synthesis of 4-Methylbenzotriazole-d3: A Probable Pathway

A specific, detailed synthesis protocol for 4-Methylbenzotriazole-d3 is not widely published. However, a plausible synthetic route can be devised based on the known synthesis of unlabeled benzotriazoles and general methods for isotopic labeling. The synthesis would likely involve the diazotization of a deuterated precursor.

A common method for the synthesis of benzotriazoles is the reaction of an ortho-phenylenediamine with a nitrite source.[5] To introduce the deuterium label, one would start with a deuterated toluene derivative.

Proposed Synthesis Workflow:

Caption: Proposed synthetic pathway for 4-Methylbenzotriazole-d3.

Experimental Protocol (Hypothetical):

-

Nitration of Toluene-d3: Toluene-d3 is carefully nitrated using a mixture of nitric acid and sulfuric acid to yield 3-nitro-4-aminotoluene-d3.

-

Reduction of the Nitro Group: The nitro group of 3-nitro-4-aminotoluene-d3 is reduced to an amino group, for example, through catalytic hydrogenation, to give 3-methyl-o-phenylenediamine-d3.

-

Diazotization and Cyclization: The resulting diamine is then diazotized with a nitrite source, such as sodium nitrite, in an acidic medium like acetic acid. This step leads to the formation of the triazole ring, yielding the final product, 4-Methylbenzotriazole-d3.

Spectroscopic Characterization

Mass Spectrometry:

The mass spectrum of 4-Methylbenzotriazole-d3 will be characterized by a molecular ion peak (M+) at m/z 136, which is three mass units higher than the unlabeled compound (m/z 133). The fragmentation pattern is expected to be similar to the unlabeled analog, with the key difference being the mass of fragments containing the deuterated methyl group. The fragmentation of the unlabeled 4-Methylbenzotriazole typically involves the loss of N₂ (28 Da) and HCN (27 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 4-Methylbenzotriazole-d3 will be significantly different from its unlabeled counterpart in the aliphatic region. The characteristic singlet of the methyl protons will be absent. The aromatic protons will likely show complex multiplets, similar to the unlabeled compound.

-

¹³C NMR: The carbon-13 NMR spectrum will show a signal for the deuterated methyl carbon, which will appear as a multiplet due to coupling with deuterium. The chemical shift will be similar to the unlabeled compound, but the signal will be broader and have a lower intensity.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-Methylbenzotriazole-d3 will be very similar to that of the unlabeled compound. The most significant difference will be the presence of C-D stretching vibrations, which occur at a lower frequency (around 2200-2000 cm⁻¹) than C-H stretching vibrations (around 3000-2800 cm⁻¹). The characteristic N-H stretching and bending vibrations of the triazole ring are expected around 3345 cm⁻¹ and 1594 cm⁻¹, respectively.[6]

Application in Analytical Chemistry: A Self-Validating System

The primary and most valuable application of 4-Methylbenzotriazole-d3 is as an internal standard in isotope dilution mass spectrometry for the quantification of 4-Methylbenzotriazole and other benzotriazoles in environmental samples.[7]

Workflow for the Analysis of Benzotriazoles in Water using LC-MS/MS:

Caption: Workflow for benzotriazole analysis using an internal standard.

Detailed Experimental Protocol:

This protocol is a representative example for the analysis of benzotriazoles in water, synthesized from common practices in the field.[7][8]

-

Sample Preparation:

-

Collect a known volume of the water sample (e.g., 100 mL).

-

Add a precise amount of 4-Methylbenzotriazole-d3 solution of a known concentration to the sample. This "spiking" step is crucial for accurate quantification.

-

-

Solid Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase cartridge) with methanol and then with deionized water.

-

Load the spiked water sample onto the SPE cartridge. The benzotriazoles, including the analyte and the internal standard, will be retained on the sorbent.

-

Wash the cartridge with a weak solvent to remove interferences.

-

-

Elution and Concentration:

-

Elute the retained benzotriazoles from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the benzotriazoles using a suitable C18 or other appropriate column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (4-Methylbenzotriazole) and the internal standard (4-Methylbenzotriazole-d3) are monitored.

-

-

Quantification:

-

The concentration of 4-Methylbenzotriazole in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This ratiometric measurement corrects for any variations in sample preparation and instrument response.

-

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

4-Methylbenzotriazole-d3 is a vital tool for researchers and analytical chemists. Its utility as an internal standard in isotope dilution mass spectrometry enables the accurate and reliable quantification of its unlabeled counterpart and other benzotriazoles in complex environmental and biological matrices. While detailed physicochemical and spectroscopic data for the deuterated compound are not extensively published, a strong understanding of its properties and applications can be derived from the well-characterized unlabeled analog and the principles of isotopic labeling. As the demand for precise and accurate trace-level analysis continues to grow, the importance of isotopically labeled standards like 4-Methylbenzotriazole-d3 will undoubtedly increase.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122499, 4-Methyl-1H-benzotriazole. Retrieved from [Link].

-

LANXESS (2015). Product Safety Assessment: 4(or 5)-Methyl-1H-benzotriazole. Retrieved from [Link].

-

LookChem (n.d.). 4-Methyl-1H-benzotriazole. Retrieved from [Link].

- Jardi, C., et al. (2013). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.

-

mzCloud (2015). 4 Methylbenzotriazole. Retrieved from [Link].

-

California State Water Resources Control Board (2021). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link].

- Huntscha, S., et al. (2014). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. Environmental Science & Technology, 48(8), 4443-4451.

- Psillakis, E., et al. (2014). Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry.

-

Organic Chemistry Portal (n.d.). Benzotriazole synthesis. Retrieved from [Link].

-

ResearchGate (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link].

Sources

- 1. mzCloud – 4 Methylbenzotriazole [mzcloud.org]

- 2. 4-Methylbenzotriazole-d3 | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. Benzotriazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waterboards.ca.gov [waterboards.ca.gov]

- 9. 4-Methyl-1H-benzotriazole | C7H7N3 | CID 122499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Methylbenzotriazole-d3

This guide provides a comprehensive and technically detailed methodology for the synthesis and purification of 4-Methylbenzotriazole-d3. This isotopically labeled compound is a crucial internal standard for quantitative analysis in various research fields, including environmental monitoring and drug metabolism studies. The synthetic strategy is designed for robustness and high isotopic purity, addressing the specific challenges of introducing a deuterated methyl group onto the benzotriazole scaffold.

Introduction: The Significance of Isotopically Labeled Benzotriazoles

4-Methylbenzotriazole, a member of the benzotriazole family, is widely used as a corrosion inhibitor in industrial and commercial applications.[1][2] Its prevalence has led to its detection as an environmental contaminant, necessitating sensitive and accurate analytical methods for its quantification.[1] Stable isotope-labeled internal standards, such as 4-Methylbenzotriazole-d3, are indispensable for achieving high precision and accuracy in mass spectrometry-based analytical techniques by correcting for matrix effects and variations in instrument response.[3]

This guide outlines a two-step synthetic pathway followed by a rigorous purification protocol to obtain high-purity 4-Methylbenzotriazole-d3. The chosen strategy involves the initial synthesis of a trifluoromethyl-substituted benzotriazole precursor, followed by a novel electrochemical deuterodefluorination to install the trideuteromethyl group. This approach offers high isotopic incorporation and avoids the challenges associated with direct deuteration of a methyl group.

Strategic Overview of the Synthesis

The synthesis of 4-Methylbenzotriazole-d3 is accomplished through a two-stage process, as depicted in the workflow diagram below. The core logic is to first construct the benzotriazole ring system with a functional group that can be readily converted to the desired deuterated methyl group. The trifluoromethyl group serves as an ideal precursor for this transformation.

Caption: Overall workflow for the synthesis of 4-Methylbenzotriazole-d3.

Experimental Protocols

Part 1: Synthesis of 4-(Trifluoromethyl)-1H-benzotriazole (Precursor)

The initial step involves the formation of the benzotriazole ring from 3-(trifluoromethyl)-1,2-phenylenediamine through a diazotization reaction. The electron-withdrawing nature of the trifluoromethyl group necessitates careful control of the reaction conditions to ensure efficient cyclization.[4][5]

Reaction Scheme:

Caption: Diazotization of 3-(trifluoromethyl)-1,2-phenylenediamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Trifluoromethyl)-1,2-phenylenediamine | 176.13 | 5.00 g | 0.0284 |

| Sodium Nitrite (NaNO2) | 69.00 | 2.15 g | 0.0312 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Deionized Water | 18.02 | 100 mL | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (0.0284 mol) of 3-(trifluoromethyl)-1,2-phenylenediamine in 50 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

In a separate beaker, dissolve 2.15 g (0.0312 mol) of sodium nitrite in 20 mL of deionized water and cool the solution in the ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred solution of the diamine over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 100 mL of cold deionized water. A precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)-1H-benzotriazole. The crude product can be used in the next step without further purification.

Part 2: Electrochemical Deuterodefluorination to 4-Methylbenzotriazole-d3

This step utilizes a novel electrochemical method to convert the trifluoromethyl group into a trideuteromethyl group using deuterium oxide as the deuterium source.[6][7] This reaction offers high isotopic incorporation and chemoselectivity.

Reaction Scheme:

Caption: Electrochemical deuterodefluorination of the precursor.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 4-(Trifluoromethyl)-1H-benzotriazole | 187.11 | 2.00 g |

| Deuterium Oxide (D2O, 99.9 atom % D) | 20.03 | 10 mL |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL |

| Tetrabutylammonium hexafluorophosphate | 387.43 | 1.94 g |

| Lithium tert-butoxide | 80.05 | 0.85 g |

| Dichloromethane | 84.93 | 150 mL |

| Deionized Water | 18.02 | 100 mL |

| Anhydrous Sodium Sulfate | 142.04 | 10 g |

Electrochemical Setup:

-

Cell: Undivided electrochemical cell.

-

Working Electrode: Reticulated vitreous carbon.

-

Counter Electrode: Platinum foil.

-

Power Supply: Potentiostat/Galvanostat capable of constant current electrolysis.

Procedure:

-

In an oven-dried, undivided electrochemical cell equipped with a magnetic stir bar, add 2.00 g of 4-(trifluoromethyl)-1H-benzotriazole, 1.94 g of tetrabutylammonium hexafluorophosphate, and 0.85 g of lithium tert-butoxide.

-

Add 50 mL of anhydrous DMF and 10 mL of deuterium oxide to the cell.

-

Assemble the cell with the reticulated vitreous carbon working electrode and the platinum foil counter electrode.

-

Apply a constant current of -20 mA and stir the solution at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into 100 mL of deionized water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 4-Methylbenzotriazole-d3.

Purification of 4-Methylbenzotriazole-d3

The final product is purified by a combination of decolorization with activated charcoal and recrystallization to remove any colored impurities and byproducts.

Purification Workflow:

Caption: Step-by-step purification process.

Materials and Reagents:

| Material/Reagent | Purpose |

| Crude 4-Methylbenzotriazole-d3 | Starting material for purification |

| Toluene | Recrystallization solvent |

| Hexane | Recrystallization co-solvent |

| Activated Charcoal | Decolorizing agent |

| Celite® | Filter aid for hot filtration |

Procedure:

-

Transfer the crude 4-Methylbenzotriazole-d3 to a 100 mL Erlenmeyer flask.

-

Add a minimal amount of hot toluene to dissolve the crude product completely.

-

Add approximately 5-10 wt% of activated charcoal to the hot solution.[8][9]

-

Gently heat the mixture at reflux for 15-20 minutes.

-

Perform a hot gravity filtration through a fluted filter paper containing a small layer of Celite® to remove the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

If necessary, add hexane dropwise to the toluene solution to further decrease the solubility and enhance crystallization.

-

Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexane.

-

Dry the crystals under vacuum to obtain pure 4-Methylbenzotriazole-d3 as a crystalline solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Absence of a singlet peak around 2.5 ppm corresponding to the methyl protons. The aromatic protons should be observed in the range of 7.0-8.0 ppm. |

| ²H NMR | A singlet peak corresponding to the -CD₃ group. |

| ¹³C NMR | The signal for the methyl carbon will be a multiplet due to coupling with deuterium. |

| Mass Spectrometry (MS) | The molecular ion peak should correspond to the mass of 4-Methylbenzotriazole-d3 (C₇H₄D₃N₃, exact mass: 136.08). The isotopic distribution will confirm the high level of deuteration. |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating high purity. |

Safety and Handling

-

3-(Trifluoromethyl)-1,2-phenylenediamine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin and if inhaled. Suspected of damaging fertility or the unborn child.

-

4-Methylbenzotriazole: Harmful if swallowed. Causes serious eye irritation.[10]

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis and purification of 4-Methylbenzotriazole-d3. The strategic use of an electrochemical deuterodefluorination of a trifluoromethyl precursor ensures high isotopic enrichment, a critical requirement for its use as an internal standard. The described purification methods yield a product of high chemical purity. This comprehensive guide is intended to support researchers and scientists in the preparation of this valuable analytical standard, thereby contributing to the advancement of accurate and reliable quantitative studies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122499, 4-Methyl-1H-benzotriazole. Retrieved January 26, 2026 from [Link].

-

Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]

-

Chinese Chemical Society. (2023, May 22). Electrochemical Mono-Deuterodefluorination of Trifluoromethyl Aromatic Compounds with Deuterium Oxide. CCS Chemistry. Retrieved from [Link]

-

MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Huntscha, S., Singer, H. P., Lütappan, N., & McArdell, C. S. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental science & technology, 48(8), 4441–4449.

- Li, G., et al. (2023). Synthesis of Methyl-d3 Arene via Electrochemical Deuterodefluorination of Trifluoromethyl Arene. Organic Letters, 25(32), 5970-5974.

- Google Patents. (n.d.). US3334054A - Purification of benzotriazole.

-

Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Retrieved from [Link]

-

ACS Omega. (2021). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzimidazol-1-yl)-5-(trifluoromethyl)phenyl)hydroxylamine (8a) and N-(2-(1H-benzotriazol-1-yl)-5-(trifluoromethyl)phenyl)hydroxylamine (8b). Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Methyl-d3 Arene via Electrochemical Deuterodefluorination of Trifluoromethyl Arene. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. carbotecnia.info [carbotecnia.info]

- 9. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]

- 10. chinesechemsoc.org [chinesechemsoc.org]

4-Methylbenzotriazole-d3 CAS number and molecular weight

An In-Depth Technical Guide to 4-Methylbenzotriazole-d3: Synthesis, Quality Control, and Application as an Internal Standard in Quantitative Analysis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-Methylbenzotriazole-d3 (4-MeBTA-d3), a deuterated stable isotope-labeled (SIL) analytical standard. Designed for researchers, analytical chemists, and professionals in drug development and environmental science, this guide delves into the core physicochemical properties, a validated synthesis approach, stringent quality control protocols, and its principal application in quantitative mass spectrometry.

Core Compound Identification and Properties

4-Methylbenzotriazole-d3 is the isotopically labeled analog of 4-Methylbenzotriazole (also known as Tolyltriazole), a widely used corrosion inhibitor. The strategic replacement of three hydrogen atoms with deuterium on the methyl group results in a compound with a higher mass but nearly identical chemical and physical properties to its unlabeled counterpart. This characteristic is paramount for its primary application as an internal standard in isotopic dilution mass spectrometry, a technique that ensures high accuracy and precision in quantitative analysis by correcting for sample matrix effects and variations during sample processing and instrument analysis.[1][2]

The fundamental properties of 4-Methylbenzotriazole-d3 are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4-(Methyl-d3)-1H-benzotriazole | [3][4][5] |

| CAS Number | 1219151-49-1 | [3][4][5] |

| Molecular Formula | C₇H₄D₃N₃ | [3][5] |

| Molecular Weight | 136.17 g/mol | [3][5] |

| Unlabeled CAS | 29878-31-7 | [3] |

| Unlabeled MW | 133.15 g/mol | |

| Typical Purity | >95% (Chemical); Isotopic Purity >98% | [3][6] |

| Appearance | Solid (Neat Format) | |

| Primary Application | Internal Standard for Quantitative Analysis | [2] |

Synthesis and Mechanistic Rationale

The synthesis of isotopically labeled compounds is a niche field, and detailed public protocols are often proprietary.[7] However, a chemically sound and widely accepted pathway for producing 4-Methylbenzotriazole-d3 can be derived from the established synthesis of its non-deuterated analog.[8] The core of the synthesis is a diazotization reaction.

The logical approach involves using a deuterated precursor. The synthesis of the unlabeled compound proceeds by reacting 3-methyl-1,2-phenylenediamine with sodium nitrite in an acidic medium (e.g., acetic acid).[8][9] To produce the d3-labeled variant, the synthesis would logically start with a custom-synthesized 3-(methyl-d3)-1,2-phenylenediamine.

Plausible Synthesis Protocol

-

Precursor Preparation : The synthesis commences with the preparation of 3-(methyl-d3)-1,2-phenylenediamine. This is the critical step where the deuterium label is introduced.

-

Dissolution : Dissolve 3-(methyl-d3)-1,2-phenylenediamine (1.0 equivalent) in a dilute solution of glacial acetic acid and water.

-

Cooling : Chill the reaction vessel in an ice bath to a temperature of 0-4 °C. This is crucial as the subsequent diazotization reaction is exothermic and the resulting diazonium intermediate is unstable at higher temperatures.

-

Diazotization : Prepare a solution of sodium nitrite (NaNO₂) (1.5 equivalents) in water. Add this solution dropwise to the cooled precursor solution while maintaining vigorous stirring. The dropwise addition ensures temperature control and prevents localized overheating.

-

Reaction & Cyclization : After the addition is complete, allow the reaction mixture to stir at 0-4 °C for a designated period, followed by gradual warming to room temperature to ensure the intramolecular cyclization is complete, forming the triazole ring.

-

Extraction & Purification : The product is then extracted from the aqueous mixture using an organic solvent like ethyl acetate. The organic layer is washed, dried over sodium sulfate, and concentrated under vacuum to yield the crude 4-Methylbenzotriazole-d3. Further purification is typically achieved via recrystallization or column chromatography to meet the high purity demands for an analytical standard.

Caption: High-level workflow for the synthesis of 4-Methylbenzotriazole-d3.

Quality Control and Self-Validating Systems

For a stable isotope-labeled compound to function as a trustworthy internal standard, its chemical and isotopic purity must be rigorously verified.[3][6] A multi-technique approach ensures a self-validating system where each analysis provides an orthogonal confirmation of quality.

Key QC Protocols

-

Identity and Structure Confirmation (NMR) :

-

¹H NMR : Confirms the overall chemical structure and, crucially, demonstrates the absence or significant reduction (>98%) of the proton signal in the methyl region, verifying the site and extent of deuteration.

-

¹³C NMR : Confirms the carbon skeleton matches the expected structure.

-

-

Isotopic Purity and Enrichment (Mass Spectrometry) :

-

Method : High-resolution mass spectrometry (HRMS), either via direct infusion or coupled with liquid chromatography (LC-HRMS), is the definitive technique.[10]

-

Protocol : The compound is analyzed to obtain a high-resolution mass spectrum. The relative abundances of the ion corresponding to the fully deuterated molecule (d3) and any lesser-deuterated isotopologues (d0, d1, d2) are measured.

-

Acceptance Criteria : For high-quality standards, the isotopic purity should exceed 98%, meaning the d3 isotopologue accounts for >98% of the total signal for that molecular ion cluster.[6]

-

-

Chemical Purity (HPLC) :

-

Method : High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

-

Protocol : A sample is analyzed using a validated HPLC method. The peak area of the main compound is compared to the total area of all detected peaks.

-

Acceptance Criteria : Chemical purity is typically required to be ≥95% for use as an analytical standard.[3]

-

Sources

- 1. waterboards.ca.gov [waterboards.ca.gov]

- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 3. resolvemass.ca [resolvemass.ca]

- 4. 4-Methylbenzotriazole-d3 | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 5. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. scispace.com [scispace.com]

- 8. 4-methyl-1H-benzotriazole synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Stability and storage conditions for 4-Methylbenzotriazole-d3 standards

An In-depth Technical Guide to the Stability and Storage of 4-Methylbenzotriazole-d3 Standards

Abstract

This technical guide provides a comprehensive overview of the best practices for the storage and handling of 4-Methylbenzotriazole-d3 analytical standards to ensure their long-term stability and integrity. As a deuterated internal standard, the accuracy of quantitative analyses is directly dependent on the stability of this compound. This document outlines the fundamental chemical properties of 4-Methylbenzotriazole-d3, potential degradation pathways, recommended storage conditions, and a detailed protocol for establishing a robust in-house stability monitoring program. The information presented herein is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and environmental analysis sectors.

Introduction: The Critical Role of Isotope-Labeled Internal Standards

In modern analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (LC-MS, GC-MS), stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification. 4-Methylbenzotriazole-d3, the deuterated analog of 4-Methylbenzotriazole, serves this critical role. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis. However, its increased mass allows for clear differentiation by the mass spectrometer.

The underlying assumption for the use of any internal standard is its stability throughout the analytical workflow and during its storage lifetime. Degradation of the 4-Methylbenzotriazole-d3 standard can lead to an overestimation of the analyte concentration, compromising the validity of experimental results. Therefore, a thorough understanding of its stability and the implementation of proper storage protocols are paramount.

Physicochemical Properties of 4-Methylbenzotriazole-d3

Understanding the fundamental properties of 4-Methylbenzotriazole-d3 is essential for developing appropriate storage and handling procedures.

| Property | Value | Source |

| Chemical Name | 4-Methylbenzotriazole-d3 | [1][2] |

| Synonyms | 4-(Methyl-d3)-1H-benzotriazole, 7-(Methyl-d3)-1H-benzotriazole | [3] |

| CAS Number | 1219151-49-1 | [1][2] |

| Molecular Formula | C₇H₄D₃N₃ | [1][2] |

| Molecular Weight | 136.17 g/mol | [1][2] |

| Appearance | Brown to beige solid | [4][5] |

| Melting Point | 139-146 °C | [5] |

| Storage Temperature | +4°C | [1][2] |

| Purity (Typical) | >95% (HPLC) | [1] |

4-Methylbenzotriazole is described as being stable under normal conditions of use[4]. The product is chemically stable under standard ambient conditions (room temperature)[6]. However, like all analytical standards, its long-term stability is contingent upon proper storage.

Potential Degradation Pathways

While 4-Methylbenzotriazole is generally stable, it is susceptible to degradation under certain environmental conditions. The primary degradation pathways for benzotriazoles involve oxidation and photolysis.[7]

-

Oxidative Degradation: Advanced oxidation processes (AOPs) can degrade benzotriazoles primarily through the action of hydroxyl radicals (•OH).[8][9] This process can lead to hydroxylation of the benzene ring and eventual ring-opening of both the benzene and triazole moieties.[8][10] Although these conditions are extreme compared to typical storage, they highlight the importance of avoiding contact with strong oxidizing agents.[4]

-

Photodegradation: Benzotriazoles can undergo slow photodecomposition when exposed to UV light.[11] Therefore, protection from light is a critical aspect of storage.

The deuterated methyl group in 4-Methylbenzotriazole-d3 is not expected to significantly alter its susceptibility to these degradation pathways compared to the non-deuterated form.

Recommended Storage and Handling Procedures

To maintain the integrity of 4-Methylbenzotriazole-d3 standards, the following storage and handling procedures are recommended:

Long-Term Storage of Neat Material

-

Temperature: The neat (solid) standard should be stored in a refrigerator at +4°C .[1][2] This slows down potential degradation processes.

-

Container: The standard should be kept in its original, tightly sealed container.[12] For opened containers, ensure the cap is securely fastened to prevent moisture ingress. The use of amber glass vials is recommended to protect the compound from light.

-

Environment: Store in a dry, well-ventilated area away from direct sunlight and sources of heat.[13][14][15] Avoid storing in locations with significant temperature fluctuations.[16]

-

Incompatibilities: Avoid storage near strong oxidizing agents, acids, and alkalis.[4][14]

Preparation and Storage of Stock and Working Solutions

-

Solvent Selection: 4-Methylbenzotriazole has slight solubility in chloroform and methanol.[5] When preparing stock solutions, use a high-purity solvent in which the compound is freely soluble and stable.

-

Container for Solutions: Stock and working solutions should be stored in amber glass vials with PTFE-lined caps to prevent solvent evaporation and photodegradation.

-

Storage of Solutions: Solutions should also be stored at +4°C or colder (e.g., -20°C), depending on the solvent's freezing point.[16] The choice of storage temperature for solutions should be validated during a stability study.

-

Headspace Minimization: To minimize evaporation of the solvent, which would alter the concentration of the standard, choose a vial size that is appropriate for the volume of the solution.

-

Handling: When preparing solutions or aliquoting from a stock, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the container.

Establishing a Stability Monitoring Program

A robust, in-house stability monitoring program is essential for verifying the shelf-life of 4-Methylbenzotriazole-d3 standards and ensuring the continued accuracy of analytical data. This program should encompass both long-term and accelerated stability studies.[17][18][19]

Experimental Design

The following diagram illustrates a typical workflow for a stability study:

Caption: Workflow for a stability study of 4-Methylbenzotriazole-d3.

Detailed Protocol

Objective: To determine the stability of 4-Methylbenzotriazole-d3 solutions under defined storage conditions over time.

Materials:

-

4-Methylbenzotriazole-d3 neat standard

-

High-purity solvent (e.g., HPLC-grade methanol)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials with PTFE-lined caps

-

Validated LC-MS or GC-MS system

-

Temperature and humidity-controlled storage chambers

Procedure:

-

Preparation of Stock Solution (Time Zero):

-

Accurately weigh a sufficient amount of the 4-Methylbenzotriazole-d3 neat standard.

-

Dissolve the standard in the chosen solvent in a volumetric flask to create a stock solution of a known concentration (e.g., 1 mg/mL).

-

Analyze this initial solution immediately to establish the time-zero reference point. This analysis should include assessment of purity and concentration.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into a sufficient number of vials for each time point and storage condition. This prevents repeated freeze-thaw cycles or contamination of the main stock.

-

Place the vials in the designated storage chambers:

-

-

Testing Schedule:

-

For a standard with a proposed shelf life of at least 12 months, the following testing frequency is recommended:[20]

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.

-

-

-

Analytical Method:

-

At each time point, retrieve the designated vials from each storage condition.

-

Allow the vials to equilibrate to room temperature before analysis.

-

Analyze the samples using a validated, stability-indicating analytical method (e.g., LC-MS/MS). The method should be able to separate the parent compound from potential degradants.

-

-

Data Evaluation:

-

Compare the purity and concentration of the stored samples to the time-zero data.

-

A significant change is typically defined as a >5% loss in potency from the initial value.

-

The data from accelerated studies can be used to predict the long-term stability and to evaluate the impact of short-term excursions from the recommended storage conditions.[17]

-

Conclusion

The integrity of 4-Methylbenzotriazole-d3 as an internal standard is fundamental to the generation of reliable and accurate quantitative data. While the compound is generally stable, its long-term viability is dependent on adherence to strict storage and handling protocols. By storing the neat compound and its solutions at refrigerated temperatures, protecting them from light, and using appropriate containers, the risk of degradation can be significantly minimized. Furthermore, the implementation of a systematic stability monitoring program, as outlined in this guide, provides a self-validating system to ensure the continued suitability of the standard over its intended shelf-life.

References

-

LANXESS. (2015). 4(or 5)-Methyl-1H-benzotriazole. Retrieved from [Link]

-

European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-1H-benzotriazole. PubChem Compound Database. Retrieved from [Link]

- Wang, Y., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway.

-

Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

- Li, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research.

- Wang, J., et al. (2022).

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - PREVENTOL CI 7-50. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

ResearchGate. (n.d.). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

SysKem Chemie GmbH. (2019). SAFETY DATA SHEET - SysKem TT 1000. Retrieved from [Link]

-

ResolveMass Laboratories. (n.d.). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Retrieved from [Link]

-

MDPI. (n.d.). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Retrieved from [Link]

-

Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database. Retrieved from [Link]

-

ASCA GmbH. (n.d.). 4-Methylbenzotriazole-d3. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 10: ICH Q1A (R2) Stability testing of new drug substances and products. Retrieved from [Link]

Sources

- 1. 4-Methylbenzotriazole-d3 | LGC Standards [lgcstandards.com]

- 2. 4-Methylbenzotriazole-d3 | LGC Standards [lgcstandards.com]

- 3. 4-Methylbenzotriazole-d3 | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 4. lanxess.com [lanxess.com]

- 5. 4-methyl-1H-benzotriazole | 29878-31-7 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 11. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. usp.org [usp.org]

- 13. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 14. syskem.de [syskem.de]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 20. database.ich.org [database.ich.org]

Environmental fate and degradation of 4-Methylbenzotriazole

An In-depth Technical Guide to the Environmental Fate and Degradation of 4-Methylbenzotriazole

Executive Summary

4-Methylbenzotriazole (4-MBT), a key component of the commercial mixture tolyltriazole, is a high-production-volume chemical widely employed as a corrosion inhibitor in various industrial and consumer products, including antifreeze, aircraft de-icing fluids, and dishwasher detergents.[1][2] Its extensive use has led to its emergence as a persistent and ubiquitous contaminant in the aquatic environment. This guide provides a comprehensive technical overview of the environmental fate and degradation of 4-MBT, synthesizing current scientific understanding for researchers and environmental scientists.

This document elucidates the key physicochemical properties of 4-MBT that govern its environmental behavior. It delves into the primary degradation pathways, revealing that the 4-methyl isomer is significantly more recalcitrant to biodegradation than its 5-methyl counterpart, leading to its persistence in wastewater treatment facilities and receiving waters.[1] The guide details both biotic and abiotic degradation mechanisms, including microbial transformation, direct and indirect photolysis, and advanced oxidation processes (AOPs). We present key quantitative data, such as degradation half-lives and reaction rate constants, and outline detailed, field-proven experimental protocols for assessing biodegradation, photodegradation, and adsorption. The guide concludes with an analysis of the ecotoxicity of 4-MBT and its transformation products, underscoring the importance of understanding these pathways to mitigate environmental risk.

Introduction: The Profile of an Emerging Contaminant

Benzotriazoles are a class of heterocyclic compounds recognized as emerging contaminants due to their widespread detection in various water bodies.[1] 4-Methylbenzotriazole (4-MBT), along with its isomer 5-Methylbenzotriazole (5-MBT), constitutes the technical mixture known as tolyltriazole. These compounds are prized for their ability to form a protective film on metal surfaces, effectively inhibiting corrosion.[1] This utility has led to their incorporation into a vast array of products, from automotive coolants and hydraulic fluids to industrial water treatment systems.[2]

The very stability that makes 4-MBT an effective corrosion inhibitor contributes to its environmental persistence. Incomplete removal during conventional wastewater treatment processes results in its continuous discharge into surface waters.[1] The 4-MBT isomer, in particular, has been identified as highly recalcitrant compared to 5-MBT, raising significant concerns about its long-term environmental impact and potential for bioaccumulation.[1] This guide focuses specifically on the environmental journey of 4-MBT, from its entry into ecosystems to its ultimate fate.

Physicochemical Properties of 4-Methylbenzotriazole

Understanding the environmental behavior of 4-MBT begins with its fundamental chemical and physical properties. These characteristics dictate its solubility, mobility, and susceptibility to various degradation processes.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| Appearance | Light brown to beige solid | [2] |

| Melting Point | ~76°C (168.8°F) | [2] |

| Boiling Point | 160°C (320°F) | [2] |

| Water Solubility | Insoluble | [2] |

| Stability | Stable under normal conditions | [2] |

The low water solubility of 4-MBT suggests a potential for partitioning to solid phases like sediment and sludge, yet it is frequently detected in aqueous environments, indicating that its transport cannot be solely predicted by this property. Its chemical stability makes it resistant to spontaneous degradation.[2]

Core Degradation Pathways and Environmental Fate

The environmental persistence of 4-MBT is determined by its susceptibility to biotic and abiotic degradation processes. The 4-methyl isomer is notably more resistant to degradation than the 5-methyl isomer.[1]

Biotic Degradation

Microbial transformation is a primary pathway for the removal of many organic pollutants. However, 4-MBT demonstrates significant resistance to biodegradation.

-

Recalcitrance and Persistence: Studies consistently show that 4-MBT is poorly biodegradable.[1] In experiments using the aquatic plant Wolffia arrhiza, only 23% of 4-MBT was removed after 14 days, with a calculated half-life of 36.19 days.[1] In activated sludge, which is more representative of wastewater treatment, the biodegradation half-life has been reported to be approximately 8.5 days.[4] This inherent resistance explains its incomplete removal in many wastewater treatment plants (WWTPs).[1]

-

Transformation Products: While complete mineralization is rare, biotransformation does occur. In oxic aquifers, major transformation products of 4-MBT have been identified as 2,4-dimethyl-2H-benzotriazole (2,4-dMeBT) and 1,4-dimethyl-1H-benzotriazole (1,4-dMeBT), indicating that methylation is a key transformation process.[1] The degradation of the more readily biodegradable 5-MBT can sometimes lead to the formation of 4-MBT, further contributing to the latter's environmental concentration.[1]

-

Mechanism: Biodegradation of benzotriazoles is often a co-metabolic process, meaning microbes degrade the compound while utilizing other carbon sources for energy and growth, rather than using the benzotriazole itself as a primary food source.

Abiotic Degradation

Abiotic processes, particularly those involving light (photodegradation) and reactive oxygen species, play a crucial role in the degradation of 4-MBT, especially in sunlit surface waters and during advanced water treatment.

Direct photolysis (degradation by direct absorption of sunlight) of 4-MBT is generally slow. However, indirect photodegradation, mediated by natural photosensitizers like riboflavin, can significantly accelerate its removal.[5] In this process, the photosensitizer absorbs light and transfers the energy to other molecules, generating reactive species that degrade the pollutant.

AOPs are highly effective for degrading recalcitrant compounds like 4-MBT. These processes rely on the generation of highly reactive hydroxyl radicals (•OH).

-

Mechanism: The reaction between •OH and 4-MBT is primarily initiated by the addition of the radical to the aromatic ring.[6] This is a very fast reaction, with a rate constant of 1.81 × 10¹⁰ M⁻¹ s⁻¹ at 298 K.[6]

-

Degradation Products and Toxicity Reduction: This initial attack leads to a cascade of reactions, forming hydroxylated intermediates.[6] Further oxidation can lead to ring cleavage and eventual mineralization. A key advantage of AOPs is that the resulting transformation products generally exhibit significantly lower acute and chronic toxicity to aquatic organisms (fish, daphnia, green algae) compared to the parent 4-MBT compound.[6]

Experimental Methodologies: A Practical Guide

To ensure scientific integrity and reproducibility, the protocols used to study the fate of 4-MBT must be robust and self-validating. The following sections detail standard methodologies.

Protocol: Aerobic Biodegradation in Activated Sludge

This protocol is designed to assess the biodegradability of 4-MBT under conditions simulating a wastewater treatment plant. The causality is to expose the compound to a realistic microbial community and measure its disappearance over time, distinguishing biotic from abiotic loss.

Objective: To determine the aerobic biodegradation half-life of 4-MBT.

Materials:

-

Activated sludge (inoculum) from a local WWTP.

-

4-Methylbenzotriazole (analytical grade).

-

Mineral salts medium.

-

Shake flasks (e.g., 250 mL).

-

Shaking incubator.

-

Analytical instrument (HPLC or LC-MS/MS).

Procedure:

-

Inoculum Preparation: Collect fresh return activated sludge. Let it settle, decant the supernatant, and wash the biomass with mineral salts medium to remove residual carbon sources. Resuspend to a known concentration (e.g., 0.5 g VSS/L).

-

Experimental Setup:

-

Biotic Vials: In triplicate, add the prepared inoculum and 4-MBT (e.g., to a final concentration of 1 mg/L) to shake flasks.

-

Abiotic Control: In triplicate, prepare flasks with 4-MBT and mineral medium, but add a microbial inhibitor (e.g., sodium azide) or use autoclaved sludge to confirm that any observed loss is due to microbial activity and not processes like adsorption or hydrolysis.

-

-

Incubation: Place all flasks in a shaking incubator at a controlled temperature (e.g., 20-25°C) in the dark to prevent photodegradation.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, 28 days), withdraw aqueous samples from each flask.

-

Sample Preparation & Analysis: Immediately filter the samples (e.g., 0.22 µm syringe filter) or centrifuge and analyze the supernatant for the concentration of 4-MBT using a validated HPLC or LC-MS/MS method.

-

Data Analysis: Plot the concentration of 4-MBT versus time. Calculate the biodegradation rate and half-life (t₁/₂) using first-order kinetics after correcting for any loss observed in the abiotic controls.

Protocol: Indirect Photodegradation

This protocol assesses the degradation of 4-MBT in the presence of light and a photosensitizer, mimicking conditions in sunlit surface waters.

Objective: To determine the photodegradation rate of 4-MBT in the presence of a photosensitizer.

Materials:

-

4-Methylbenzotriazole.

-

Photosensitizer (e.g., acetylated riboflavin).[5]

-

Milli-Q water or buffered solution.

-

Photoreactor with a specific wavelength light source (e.g., LEDs with λmax = 450 nm).[5]

-

Quartz test tubes.

-

HPLC-UV for analysis.

Procedure:

-

Solution Preparation: Prepare a stock solution of 4-MBT (e.g., 10⁻⁵ M) and a photosensitizer (e.g., 10⁻⁶ M) in Milli-Q water.[5]

-

Experimental Setup:

-

Photolysis Vials: In triplicate, add the solution containing both 4-MBT and the photosensitizer to quartz test tubes.

-

Dark Control: In triplicate, wrap identical test tubes in aluminum foil to serve as dark controls, ensuring any loss is light-mediated.

-

Direct Photolysis Control: Prepare a vial with only 4-MBT (no photosensitizer) to measure direct light degradation.

-

-

Irradiation: Place the unwrapped tubes in the photoreactor and irradiate. Place the dark controls alongside under the same temperature conditions.

-

Sampling & Analysis: At set time points (e.g., every hour for 6 hours), take aliquots from each tube and analyze the 4-MBT concentration by HPLC-UV.[5]

-

Data Analysis: Compare the degradation rate in the photolysis vials to the negligible loss expected in the dark and direct photolysis controls to determine the photosensitized degradation kinetics.

Quantitative Degradation Data

Summarizing quantitative data is crucial for comparing the persistence of 4-MBT across different environmental compartments and conditions.

| Parameter | Condition | Value | Reference |

| Biodegradation Half-Life (t₁/₂) | Activated Sludge | 8.5 days | [4] |

| Biodegradation Half-Life (t₁/₂) | Aquatic Plant (W. arrhiza) | 36.19 days | [1] |

| Reaction Rate Constant (k) | with •OH Radicals (AOP) | 1.81 × 10¹⁰ M⁻¹ s⁻¹ | [6] |

Ecotoxicity Profile

4-Methylbenzotriazole is classified as harmful to aquatic life with long-lasting effects.[3][7] It is also recognized as harmful if swallowed or inhaled and can cause serious eye irritation.[3] While the parent compound poses a risk, studies on its degradation via advanced oxidation processes have shown that the resulting transformation products have significantly reduced acute and chronic toxicity, highlighting the potential of AOPs for environmental remediation.[6]

Conclusion and Future Outlook

4-Methylbenzotriazole is a persistent environmental contaminant characterized by its high usage, stability, and particular recalcitrance to biodegradation.[1] Its fate in the environment is a complex interplay of slow microbial transformation and more effective abiotic processes like advanced oxidation and, to a lesser extent, indirect photodegradation.[5][6] The transformation of 4-MBT can lead to other persistent methylated products, complicating the environmental risk assessment.[1]

Future research should focus on:

-

Identifying specific microbial strains capable of efficiently degrading 4-MBT.

-

Investigating the long-term effects of chronic exposure to low concentrations of 4-MBT and its transformation products on aquatic ecosystems.

-

Optimizing water treatment technologies , such as AOPs and specialized bioreactors, for more complete removal of 4-MBT from wastewater effluents.

By continuing to unravel the complex environmental behavior of 4-MBT, the scientific community can develop more effective strategies to manage its release and mitigate its impact on the environment.

References

- 4(5)-Methylbenzotriazole: A review of the life-cycle of an emerging contaminant. (2015).

- Benzotriazole removal mechanisms in pilot-scale constructed wetlands treating cooling tower water. (2019). Wageningen University & Research eDepot.

- 4-Methyl-1H-benzotriazole | C7H7N3 | CID 122499. PubChem.

- Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Digital.CSIC.

- Environmental risk limits for benzotriazoles, Proposal for quality standards for surface w

- Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). PubMed.

- 4(or 5)-Methyl-1H-benzotriazole. (2015). Lanxess.

- Chemical structures of benzotriazole derivatives observed in biodegradation studies.

- Benzotriazole and its derivatives: environmental occurrence and biodegradation patterns with different activated sludge biocenoses.

- Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. (2014). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lanxess.com [lanxess.com]

- 3. 4-Methyl-1H-benzotriazole | C7H7N3 | CID 122499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rivm.nl [rivm.nl]

An In-Depth Technical Guide to the Metabolism of 4-Methylbenzotriazole-d3 in Biological Systems

Foreword: Charting the Metabolic Journey of a Ubiquitous Xenobiotic

4-Methylbenzotriazole (4-MBT), a prominent member of the tolyltriazole family, is an indispensable corrosion inhibitor with widespread industrial and commercial applications. Its pervasive use, however, has led to its emergence as a persistent environmental contaminant, necessitating a thorough understanding of its fate in biological systems. This technical guide provides a comprehensive exploration of the metabolic pathways of 4-MBT, with a particular focus on its deuterated analog, 4-Methylbenzotriazole-d3 (4-MBT-d3). For researchers, scientists, and professionals in drug development and environmental science, this document serves as an in-depth resource, elucidating the biotransformation of this xenobiotic and offering practical insights into its metabolic investigation. The inclusion of a deuterated internal standard is a critical component of modern analytical toxicology and metabolism studies, and understanding its own metabolic fate is paramount for accurate quantification of the parent compound.

Introduction to 4-Methylbenzotriazole and the Role of Isotopic Labeling

4-Methylbenzotriazole, a derivative of benzotriazole, is primarily utilized for its anti-corrosive properties, finding its way into products such as antifreeze, de-icing fluids, and industrial water treatment solutions[1]. Its chemical stability, which makes it an effective corrosion inhibitor, also contributes to its persistence in the environment. The presence of 4-MBT in various environmental matrices raises concerns about its potential for bioaccumulation and adverse effects on living organisms.

The study of xenobiotic metabolism is crucial for assessing the safety and potential toxicity of chemical compounds. Isotopic labeling, particularly with deuterium, is a powerful technique in these investigations. 4-Methylbenzotriazole-d3, in which the three hydrogen atoms of the methyl group are replaced with deuterium, serves as an ideal internal standard for quantitative analysis using mass spectrometry. Its identical chemical properties to the unlabeled analog ensure similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for precise differentiation and quantification. Furthermore, the use of a deuterated analog can provide insights into the metabolic mechanisms, particularly the potential for a kinetic isotope effect.

Metabolic Pathways of 4-Methylbenzotriazole: A Multi-Phase Transformation

The metabolism of xenobiotics in biological systems is a biphasic process designed to increase their water solubility and facilitate their excretion. While direct experimental data on the metabolism of 4-methylbenzotriazole in mammalian systems is limited, we can infer its likely metabolic fate based on studies of structurally similar compounds and general principles of xenobiotic biotransformation.

Phase I Metabolism: The Initial Oxidative Attack

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For 4-Methylbenzotriazole, the primary route of Phase I metabolism is anticipated to be oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.

-

Hydroxylation of the Methyl Group: The most probable initial metabolic step is the CYP-mediated hydroxylation of the methyl group to form 4-(hydroxymethyl)benzotriazole. This reaction is a common metabolic pathway for compounds containing an alkyl side chain.

-

Aromatic Hydroxylation: Although less favored than alkyl hydroxylation, oxidation of the aromatic ring to form various hydroxylated isomers of 4-methylbenzotriazole is also a potential metabolic route.

The involvement of cytochrome P450 enzymes in the metabolism of benzotriazole derivatives is supported by studies on other benzotriazoles, which have shown that these compounds can induce the expression of several CYP genes in the liver[2].

The Role of 4-Methylbenzotriazole-d3 and the Kinetic Isotope Effect

The substitution of hydrogen with deuterium at the methyl group of 4-MBT can influence the rate of its metabolism. The C-D bond is stronger than the C-H bond, and its cleavage is the rate-limiting step in many CYP-mediated oxidations. This can lead to a "kinetic isotope effect" (KIE), where the deuterated compound is metabolized more slowly than its non-deuterated counterpart. The observation of a significant KIE would provide strong evidence that the hydroxylation of the methyl group is a primary metabolic pathway.

Phase II Metabolism: Conjugation for Enhanced Excretion

Following Phase I oxidation, the newly introduced hydroxyl group on 4-(hydroxymethyl)benzotriazole can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, further increasing the water solubility of the metabolite and facilitating its elimination from the body.

-

Glucuronidation: The hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate. This is a major pathway for the elimination of many hydroxylated xenobiotics.

-

Sulfation: Alternatively, the hydroxylated metabolite can be sulfated by sulfotransferases (SULTs) to form a sulfate conjugate.

The formation of glucuronide conjugates has been observed for hydroxylated metabolites of other methyl-containing compounds, such as 4-methylimidazole, in in vivo studies in rats and mice[3][4].

Diagram: Proposed Metabolic Pathway of 4-Methylbenzotriazole

Caption: Proposed biotransformation of 4-Methylbenzotriazole.

Experimental Protocols for Investigating the Metabolism of 4-Methylbenzotriazole-d3

A thorough investigation of the metabolism of 4-MBT-d3 requires a combination of in vitro and in vivo experimental approaches. The following protocols provide a framework for these studies.

In Vitro Metabolism using Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly CYPs, and are a standard tool for in vitro metabolism studies.

Objective: To determine the metabolic stability of 4-Methylbenzotriazole-d3 and identify its metabolites in liver microsomes.

Materials:

-

4-Methylbenzotriazole-d3

-

Pooled liver microsomes (human, rat, mouse)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of 4-MBT-d3 in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the 4-MBT-d3 stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

As a negative control, add buffer instead of the NADPH regenerating system to a separate set of incubations.

-

-

Time-Course Incubation:

-

Incubate the reaction mixtures at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Termination of the Reaction:

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining 4-MBT-d3 and to identify potential metabolites.

-

Metabolite identification can be achieved by looking for expected mass shifts (e.g., +16 Da for hydroxylation) and by analyzing the fragmentation patterns in MS/MS mode.

-

Diagram: In Vitro Liver Microsomal Stability Assay Workflow

Caption: Workflow for assessing in vitro metabolic stability.

In Vivo Metabolism Study in Rodents

In vivo studies in animal models, such as rats or mice, are essential to understand the complete metabolic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).

Objective: To identify and quantify the metabolites of 4-Methylbenzotriazole-d3 in the urine and feces of rodents following oral administration.

Materials:

-

4-Methylbenzotriazole-d3

-

Laboratory rodents (e.g., Sprague-Dawley rats)

-

Metabolic cages for separate collection of urine and feces

-

Vehicle for oral administration (e.g., corn oil)

-

Sample processing reagents (e.g., enzymes for deconjugation, solid-phase extraction cartridges)

-

LC-MS/MS system

Protocol:

-

Dosing:

-

Administer a single oral dose of 4-MBT-d3 in a suitable vehicle to the rodents.

-

-

Sample Collection:

-

House the animals in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

-

-

Sample Processing:

-

Urine:

-

To identify conjugated metabolites, treat a portion of the urine with enzymes such as β-glucuronidase and sulfatase to hydrolyze the conjugates.

-

Extract the metabolites from the urine using solid-phase extraction (SPE).

-

-

Feces:

-

Homogenize the feces in a suitable solvent.

-

Extract the metabolites from the homogenate.

-

-

-

LC-MS/MS Analysis:

-

Analyze the processed urine and fecal extracts by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Quantitative Data and Interpretation

| Parameter | In Vitro (Liver Microsomes) | In Vivo (Rodent Study) | Interpretation |

| Half-life (t½) | e.g., 45 min | e.g., 4 hours | A measure of how quickly the compound is metabolized. A shorter half-life indicates more rapid metabolism. |

| Intrinsic Clearance (Clint) | e.g., 15 µL/min/mg protein | N/A | An in vitro measure of the metabolic capacity of the liver for the compound. Higher values suggest more efficient metabolism. |

| Major Metabolites Identified | 4-(hydroxymethyl)benzotriazole | 4-(hydroxymethyl)benzotriazole glucuronide | The primary biotransformation products. Identification of conjugates in vivo confirms the involvement of Phase II enzymes. |

| Excretion Profile | N/A | e.g., 80% Urine, 20% Feces | The primary routes of elimination of the compound and its metabolites from the body. |

Conclusion and Future Directions

This technical guide has outlined the probable metabolic pathways of 4-Methylbenzotriazole and its deuterated analog, 4-Methylbenzotriazole-d3, in biological systems. The proposed biotransformation involves an initial cytochrome P450-mediated hydroxylation of the methyl group, followed by Phase II conjugation reactions, primarily glucuronidation. The use of 4-MBT-d3 is not only crucial for accurate quantification but also offers a tool to investigate the mechanism of its metabolism through the kinetic isotope effect.

The provided experimental protocols offer a robust framework for researchers to investigate the metabolism of this important industrial chemical. Future research should focus on obtaining direct experimental evidence for the metabolism of 4-MBT in mammalian systems, identifying the specific CYP isoforms involved, and generating quantitative data on its metabolic stability and metabolite formation. A comprehensive understanding of the metabolism of 4-Methylbenzotriazole is essential for accurately assessing its potential risks to human health and the environment.

References

-

Title: Metabolism of 4-methylimidazole in Fischer 344 rats and B6C3F1 mice Source: ResearchGate URL: [Link]

-

Title: 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology Source: PubMed Central URL: [Link]

-

Title: 4(5)-Methylbenzotriazole: A review of the life-cycle of an emerging contaminant Source: ResearchGate URL: [Link]

-

Title: 4-Methyl-1H-benzotriazole Source: PubChem URL: [Link]

-

Title: IN VITRO METABOLISM OF MK-0767 Source: Drug Metabolism and Disposition URL: [Link]

-

Title: Metabolism of 4-methylimidazole in Fischer 344 rats and B6C3F1 mice Source: PubMed URL: [Link]

-

Title: Insights into the effect of benzotriazoles in liver using integrated metabolomic and transcriptomic analysis Source: PubMed URL: [Link]

Sources

- 1. Mechanism of biochemical action of substituted 4-methylbenzopyran-2-ones. Part 7: Assay and characterization of 7,8-diacetoxy-4-methylcoumarin:protein transacetylase from rat liver microsomes based on the irreversible inhibition of cytosolic glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of 4-methylimidazole in Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 4-Methylbenzotriazole-d3 for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity 4-Methylbenzotriazole-d3, a critical reagent for researchers, scientists, and drug development professionals. The focus is on its commercial availability, quality assessment, and practical application as an internal standard in analytical methodologies.

Introduction to 4-Methylbenzotriazole-d3: A Vital Tool in Quantitative Analysis

4-Methylbenzotriazole-d3 (4-MeBTA-d3) is the deuterated analogue of 4-Methylbenzotriazole (4-MeBTA), a compound widely recognized for its utility as a corrosion inhibitor.[1][2] In the realm of analytical chemistry, particularly in bioanalysis and environmental monitoring, the deuterated form serves as an invaluable internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[3] The incorporation of three deuterium atoms on the methyl group results in a molecule that is chemically identical to its non-labeled counterpart but has a distinct mass-to-charge ratio (m/z). This property allows for precise and accurate quantification of the target analyte, 4-MeBTA, by correcting for variations in sample preparation, injection volume, and instrument response.[3]

The chemical structure of 4-Methylbenzotriazole consists of a benzene ring fused to a 1,2,3-triazole ring, with a methyl group attached to the benzene ring. The deuterated version, 4-Methylbenzotriazole-d3, has the three hydrogen atoms of the methyl group replaced with deuterium.

Commercial Availability and Supplier Specifications